6-Phenylquinoline-4-carboxylic acid
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Overview
Description
6-Phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant attention due to its diverse pharmacological and industrial applications. The compound consists of a quinoline ring system substituted with a phenyl group at the 6-position and a carboxylic acid group at the 4-position. This structural configuration imparts unique chemical and biological properties to the compound, making it a valuable entity in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired product. Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an α,β-unsaturated carbonyl compound under acidic conditions to form the quinoline ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form quinoline-4-carboxylic acid alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted quinoline-4-carboxylic acid derivatives, which exhibit diverse chemical and biological properties .
Scientific Research Applications
6-Phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit histone deacetylases, leading to the modulation of gene expression and induction of apoptosis in cancer cells. Additionally, it can interact with microbial enzymes, disrupting their function and inhibiting microbial growth .
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-4-carboxylic acid
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
Comparison: 6-Phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-phenylquinoline-4-carboxylic acid, the 6-phenyl derivative exhibits different reactivity and biological activity. The presence of additional substituents, such as halogens or hydroxyl groups, in similar compounds can further modulate their properties and applications .
Properties
Molecular Formula |
C16H11NO2 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
6-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-9-17-15-7-6-12(10-14(13)15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |
InChI Key |
BAHAQHNXBOUTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origin of Product |
United States |
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